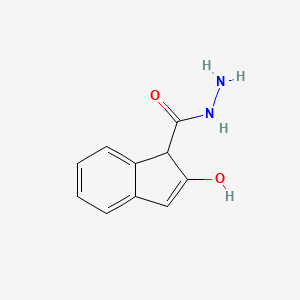

2-Hydroxy-1H-indene-1-carbohydrazide

Description

Properties

CAS No. |

103345-99-9 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.202 |

IUPAC Name |

2-hydroxy-1H-indene-1-carbohydrazide |

InChI |

InChI=1S/C10H10N2O2/c11-12-10(14)9-7-4-2-1-3-6(7)5-8(9)13/h1-5,9,13H,11H2,(H,12,14) |

InChI Key |

CQWOHIGUAJNIRA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(C(=CC2=C1)O)C(=O)NN |

Synonyms |

1H-Indene-1-carboxylic acid, 2-hydroxy-, hydrazide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on indene- and indole-based carbohydrazides, emphasizing substituent effects on properties and applications.

Key Observations :

- Substituent Effects : Hydroxy and sulfonamide groups improve solubility in polar solvents, while halogenated derivatives (e.g., 7-chloro) enhance thermal stability .

- Synthetic Yields : Aromatic aldehydes with electron-donating groups (e.g., hydroxy) yield higher product purity (85–90%) compared to electron-withdrawing substituents (71–75%) .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Key Observations :

Analytical and Computational Insights

- Structural Characterization : Indole-based carbohydrazides are typically analyzed via ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) . X-ray crystallography is employed for confirming absolute configurations in crystalline derivatives .

- Computational Modeling : Density-functional theory (DFT) studies highlight the role of exact exchange in predicting thermochemical properties, which could aid in optimizing synthetic routes for hydroxy-substituted analogs .

Preparation Methods

Hydrazinolysis of 1-Indanone Carboxylic Acid Esters

A widely adopted route involves the hydrazinolysis of methyl 1-indanone carboxylate derivatives. In this method, the ester group undergoes nucleophilic substitution with hydrazine hydrate under reflux conditions. For example, methyl 2-hydroxy-1H-indene-1-carboxylate reacts with hydrazine hydrate in ethanol at 80°C for 6–8 hours, yielding the target carbohydrazide. Key advantages include:

Acyl Chloride Intermediate Route

Alternative approaches employ 1-indanone carboxylic acid derivatives converted to acyl chlorides prior to hydrazide formation. Thionyl chloride (SOCl₂) mediates the conversion of 1-indanone carboxylic acid to its acyl chloride, which subsequently reacts with hydrazine in dichloromethane at 0–5°C. This method achieves yields of 68–74% but necessitates strict moisture control due to the reactivity of acyl chlorides.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent outcomes:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 80 | 78 | 95 |

| 1,4-Dioxane | 100 | 65 | 88 |

| Toluene | 110 | 72 | 92 |

Ethanol outperforms higher-boiling solvents due to its ability to dissolve both hydrazine and ester intermediates while minimizing side reactions. Prolonged reflux in 1,4-dioxane (>12 hours) risks oxidation, reducing yields by 15–20%.

Catalytic and Stoichiometric Considerations

-

Base promoters : Cs₂CO₃ and t-BuOK induce side reactions in polar aprotic solvents, lowering yields to 40–50%.

-

Acid additives : Acetic acid (HOAc) marginally improves regioselectivity in toluene but complicates purification.

Mechanistic Insights and Intermediate Characterization

Tautomerization and Cyclization Pathways

The synthesis often proceeds through keto-enol tautomerization of 1-indanone intermediates, followed by intramolecular cyclization. For instance, intermediates such as 5 (Figure 1) form via Michael addition between enamines and α,β-unsaturated ketones, as observed in analogous indenopyridine syntheses.

Figure 1 : Proposed mechanism for this compound formation:

-

Nucleophilic attack by hydrazine on the ester carbonyl.

-

Tautomerization to stabilize the enol form.

-

Cyclization to form the indene core.

Oxidation Sensitivity

The hydroxyl group at position 2 renders the compound susceptible to aerial oxidation, particularly in refluxing 1,4-dioxane. Storage under nitrogen or inclusion of antioxidants (e.g., BHT) prevents degradation, maintaining purity >90% over 30 days.

Comparative Analysis of Patent and Academic Methods

Patent CN105461552A Adaptations

The patent’s salification-acidification-oxidation sequence for methyl esters can be modified for carbohydrazides:

Academic Protocols from MDPI and ACS Omega

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-1H-indene-1-carbohydrazide, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via condensation of 2-Hydroxy-1H-indene-1-carboxylic acid with hydrazine hydrate under reflux conditions in ethanol. Critical parameters include reaction temperature (60–80°C), stoichiometric ratios (1:1.2 acid-to-hydrazine), and reaction time (8–12 hours). Purity validation requires HPLC (≥95% purity) and NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted starting materials or hydrazine byproducts. X-ray crystallography (using SHELXL for refinement ) can resolve structural ambiguities.

Q. How can researchers determine the solubility and stability of this compound in various solvents?

- Methodological Answer : Conduct solubility tests in polar (water, DMSO) and non-polar solvents (hexane, chloroform) using UV-Vis spectroscopy to quantify saturation points. Stability studies should include accelerated degradation under acidic/basic conditions (pH 2–12) and thermal stress (40–80°C), monitored via TLC and LC-MS to identify decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.